![molecular formula C10H9ClN2O2S B5522883 [(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetic acid](/img/structure/B5522883.png)
[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetic acid
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Overview
Description
[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetic acid is a chemical compound synthesized from substituted 3-hydroxypyrazoles, which are prepared based on ethyl esters of substituted 4-(pyridin-2-ylthio)- or 4-(1,4-dihydropyridin-2-ylthio)acetoacetic acids and hydrazine hydrate. Its molecular and crystal structure was established through X-ray diffraction analysis (Rodinovskaya et al., 2003).
Synthesis Analysis
The synthesis process involves the reaction of substituted 3-hydroxypyrazoles with specific reagents to form the compound. The key to its synthesis lies in the use of substituted 4-(pyridin-2-ylthio)- or 4-(1,4-dihydropyridin-2-ylthio)acetoacetic acids, which are reacted with hydrazine hydrate to obtain the desired product (Rodinovskaya et al., 2003).
Molecular Structure Analysis
The molecular structure of [(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetic acid is complex and was elucidated using X-ray diffraction analysis, revealing detailed information about its atomic arrangement and crystal structure (Rodinovskaya et al., 2003).
properties
IUPAC Name |
2-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-5-7(3-12)10(16-4-8(14)15)13-6(2)9(5)11/h4H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSFVCMXUVGCPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)SCC(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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